molecular formula C8H9N3O2 B11733549 N-[(Z)-N'-hydroxycarbamimidoyl]benzamide

N-[(Z)-N'-hydroxycarbamimidoyl]benzamide

Katalognummer: B11733549
Molekulargewicht: 179.18 g/mol
InChI-Schlüssel: YCNYDVGVRIYMJR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(Z)-N’-hydroxycarbamimidoyl]benzamide is a compound that belongs to the class of benzamides Benzamides are widely used in various fields such as medicine, biology, and industry due to their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-N’-hydroxycarbamimidoyl]benzamide typically involves the reaction of 2-cyanobenzamide with hydroxylamine under specific conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for N-[(Z)-N’-hydroxycarbamimidoyl]benzamide are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would depend on optimizing reaction conditions to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[(Z)-N’-hydroxycarbamimidoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: The benzamide moiety can undergo substitution reactions, where different substituents can replace the existing functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various reagents can be used for substitution reactions, including halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce amines.

Wissenschaftliche Forschungsanwendungen

N-[(Z)-N’-hydroxycarbamimidoyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biology: The compound is used in research to study its effects on various biological pathways and processes.

Wirkmechanismus

The mechanism of action of N-[(Z)-N’-hydroxycarbamimidoyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-benzyl-4-[(Z)-N’-hydroxycarbamimidoyl]benzamide
  • 2-(N-hydroxycarbamimidoyl)benzoyl-substituted α-amino acids

Uniqueness

N-[(Z)-N’-hydroxycarbamimidoyl]benzamide is unique due to its specific structure and the presence of the hydroxycarbamimidoyl group. This functional group imparts distinct chemical properties and biological activities compared to other benzamide derivatives .

Eigenschaften

Molekularformel

C8H9N3O2

Molekulargewicht

179.18 g/mol

IUPAC-Name

N-[(Z)-N'-hydroxycarbamimidoyl]benzamide

InChI

InChI=1S/C8H9N3O2/c9-8(11-13)10-7(12)6-4-2-1-3-5-6/h1-5,13H,(H3,9,10,11,12)

InChI-Schlüssel

YCNYDVGVRIYMJR-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C(C=C1)C(=O)N/C(=N\O)/N

Kanonische SMILES

C1=CC=C(C=C1)C(=O)NC(=NO)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.